molecular formula C9H15NO B15241218 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

Cat. No.: B15241218
M. Wt: 153.22 g/mol
InChI Key: RAIMZTPLQQBLCY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine typically involves the reaction of 2,2-dimethyl-3-oxolanyl chloride with propargylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is unique due to its oxolane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other propargylamine derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,2-dimethyl-N-prop-2-ynyloxolan-3-amine

InChI

InChI=1S/C9H15NO/c1-4-6-10-8-5-7-11-9(8,2)3/h1,8,10H,5-7H2,2-3H3

InChI Key

RAIMZTPLQQBLCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)NCC#C)C

Origin of Product

United States

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